2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the 4-chlorophenyl and 2,3-dihydro-1,4-benzodioxin-6-yl groups in the molecule contributes to its unique chemical properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxin-6-amine to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminopyridine under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1H,2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-4-ium bromide
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features, such as the imidazo[1,2-a]pyridine core and the presence of both 4-chlorophenyl and 2,3-dihydro-1,4-benzodioxin-6-yl groups. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H16ClN3O2 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-6-4-14(5-7-15)20-21(25-10-2-1-3-19(25)24-20)23-16-8-9-17-18(13-16)27-12-11-26-17/h1-10,13,23H,11-12H2 |
InChI Key |
YQHKLVSVAFDKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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